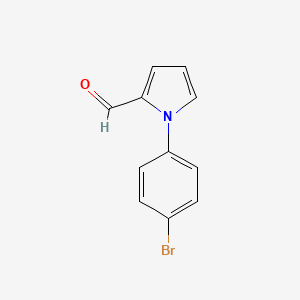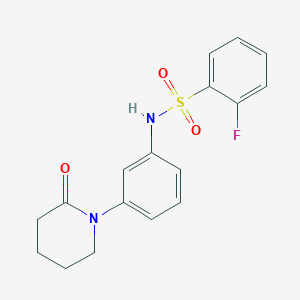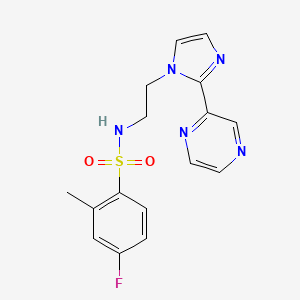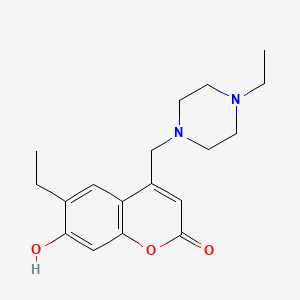
1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Studies
- Solvatochromic and Single Crystal Studies : The structure and photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been explored. X-ray diffraction analysis was used to determine its structure, and the compound exhibited varying emission spectra in different solvents, indicating potential applications in spectroscopy and materials science (Singh et al., 2013).
Synthetic Chemistry Applications
New Synthesis Methods for Fluoropyrroles : Efficient preparation of fluoropyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, from related bromomethyl-pyrrolines showcases advancements in synthetic routes for pyrrole derivatives. This highlights the adaptability of these compounds in organic synthesis (Surmont et al., 2009).
Intermediates for Chemical Transformation : The synthesis of 1-aroylmethylpyrroles from bromo-1-(2-aminophenyl)ethan-1-one and substituted 1H-pyrroles shows the utility of these compounds as intermediates in further chemical transformations (Karousis et al., 2008).
Biological Applications
Antimicrobial Activity : The synthesis and characterization of heteroaryl pyrazole derivatives, and their subsequent reaction with chitosan to form Schiff bases, revealed antimicrobial activities against various bacteria and fungi. This suggests potential applications in biomedical research and pharmaceuticals (Hamed et al., 2020).
Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors synthesized from commercially available materials demonstrated high affinity for certain anions. This finding has implications for chemical sensing and environmental monitoring (Deliomeroglu et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds such as 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Mode of Action
The gold (iii) complex of the related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone has been shown to inhibit trxr and topo ib . The affinity of the complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
For instance, TrxR is involved in the regulation of cellular redox balance, and its inhibition could disrupt this balance and lead to cell death . Similarly, the inhibition of Topo IB could interfere with DNA replication and transcription, leading to cell death .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its logP values range from 2.56 to 3.77, indicating moderate to high lipophilicity .
Result of Action
The related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone and its gold (iii) complex have been found to be highly cytotoxic against various cancer cell lines . The inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Análisis Bioquímico
Biochemical Properties
The bromophenyl group may potentially interact with proteins and enzymes through hydrophobic interactions or halogen bonding . The aldehyde group could potentially form Schiff bases with amino groups in proteins or nucleic acids, altering their function .
Cellular Effects
The cellular effects of 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde are largely unknown. Compounds with similar structures have been shown to influence cell function. For instance, some bromophenyl compounds have been found to exhibit antiviral activity , while pyrrole derivatives have been associated with antitumor activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It’s plausible that the compound could interact with biomolecules through its bromophenyl and aldehyde groups, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Safety data sheets suggest that similar bromophenyl compounds are stable under normal conditions .
Metabolic Pathways
Bromophenyl compounds have been shown to undergo metabolic transformations involving cytochrome P-450-dependent monooxygenases .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells via passive diffusion or active transport .
Subcellular Localization
A conjugate of a similar bromophenyl compound has been found to exhibit specific subcellular localization in mitochondria .
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGANONCNBUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2956550.png)
![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)




![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)
![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)



![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
